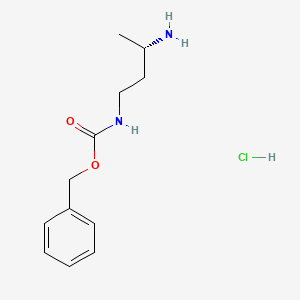
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H22ClN and a molecular weight of 251.8 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
While specific pathways affected by THN-pyrrolidine are not explicitly documented, we can speculate based on its structural features. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold. It is present in various biologically active molecules, including alkaloids and pharmacologically important agents . THN-pyrrolidine likely influences pathways related to neurotransmission, inflammation, or cell signaling.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence THN-pyrrolidine’s efficacy and stability. For instance, pH variations may affect its solubility and absorption.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine hydrochloride include:
- 1,2,3,4-Tetrahydro-1-naphthylamine
- Pyrrolidine derivatives with different substituents .
Uniqueness
What sets this compound apart is its specific structure, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQCMTVBBADAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)




![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)


![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)

